TCN 238

Übersicht

Beschreibung

TCN 238 ist eine chemische Verbindung, die für ihre Rolle als positiver allosterischer Modulator des metabotropen Glutamatrezeptors 4 bekannt ist. Diese Verbindung ist oral bioverfügbar und hat ein großes Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen Neurowissenschaften und Pharmakologie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Funktionalisierung, um die gewünschten chemischen Eigenschaften zu erzielen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht allgemein veröffentlicht. Es ist bekannt, dass die Verbindung unter Verwendung standardmäßiger organischer Chemietechniken, einschließlich Kondensationsreaktionen und Reinigungsprozessen, synthetisiert wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von strengen Reinigungsschritten, um alle Verunreinigungen zu entfernen. Das Endprodukt wird dann Qualitätskontrolltests unterzogen, um sicherzustellen, dass es die geforderten Spezifikationen erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Produkte führt

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nucleophile

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So können Oxidationsreaktionen Ketone oder Aldehyde produzieren, während Reduktionsreaktionen Alkohole ergeben .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Neurowissenschaften: Es wird verwendet, um die Modulation des metabotropen Glutamatrezeptors 4 und seine Auswirkungen auf neurologische Funktionen zu untersuchen.

Pharmakologie: Es wird verwendet, um die potenziellen therapeutischen Wirkungen der Modulation des metabotropen Glutamatrezeptors 4 bei verschiedenen Krankheiten, einschließlich Parkinson-Krankheit und Schizophrenie, zu untersuchen.

Biologie: Es wird verwendet, um die molekularen Mechanismen zu untersuchen, die der Modulation des metabotropen Glutamatrezeptors 4 zugrunde liegen, und seine Auswirkungen auf zelluläre Signalwege.

Industrie: Es wird bei der Entwicklung neuer Medikamente verwendet, die auf den metabotropen Glutamatrezeptor 4 abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den metabotropen Glutamatrezeptor 4 bindet und dessen Aktivität verstärkt. Diese Modulation führt zu Veränderungen in zellulären Signalwegen, was zu verschiedenen physiologischen Effekten führt. Die molekularen Ziele von this compound umfassen den metabotropen Glutamatrezeptor 4 und assoziierte Signalproteine. Die beteiligten Pfade umfassen den zyklischen Adenosinmonophosphatweg und den Phosphoinositidweg .

Wissenschaftliche Forschungsanwendungen

TCN 238 has a wide range of scientific research applications, including:

Neuroscience: It is used to study the modulation of metabotropic glutamate receptor 4 and its effects on neurological functions.

Pharmacology: It is used to investigate the potential therapeutic effects of modulating metabotropic glutamate receptor 4 in various diseases, including Parkinson’s disease and schizophrenia.

Biology: It is used to study the molecular mechanisms underlying the modulation of metabotropic glutamate receptor 4 and its impact on cellular signaling pathways.

Industry: It is used in the development of new drugs targeting metabotropic glutamate receptor 4 .

Wirkmechanismus

Target of Action

The primary target of TCN 238 is the metabotropic glutamate receptor 4 (mGluR4) . This receptor plays a crucial role in neuronal signaling, and its modulation can influence various neurological processes.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of the mGluR4 receptor . This means it binds to a site on the receptor different from the primary active site, enhancing the receptor’s response to its ligand. The EC50 of this compound, which is the concentration of the compound that gives half-maximal response, is 1 μM .

Pharmacokinetics

This compound is orally bioavailable and has good permeability with no apparent efflux issue . It is highly CNS penetrant with a concentration of 33.8 μM in the brain . The plasma protein binding in rats is measured as 90% bound . The metabolic stability of this compound is assessed in rat and human microsomes and found to be 62% and 83% hepatic blood flow . The limited stability translated into a high in vivo clearance in rats of 75 mL/min/kg and this compound has a moderate volume of distribution (2.7 L/kg) with a short mean residence time (0.6 h) when dosed at 2 mg/kg via intravenous injection .

Result of Action

The activation of mGluR4 by this compound can lead to various molecular and cellular effects. For instance, it was observed that the expression level of GRM4 in the hippocampus is reliably down-regulated five days after treatment with this compound . In addition, the expression level of GABRA1, encoding GABAA α-subunit, is downregulated five days after the treatment in the frontal cortex .

Biochemische Analyse

Biochemical Properties

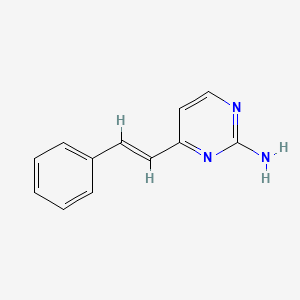

4-[(E)-2-phenylethenyl]pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory mediators such as prostaglandin E2 . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions suggest that 4-[(E)-2-phenylethenyl]pyrimidin-2-amine may have anti-inflammatory properties.

Cellular Effects

4-[(E)-2-phenylethenyl]pyrimidin-2-amine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2 and NF-κB, it can reduce the production of inflammatory cytokines and mediators, thereby modulating the inflammatory response . This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can inhibit the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes . These molecular interactions contribute to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory mediators and a reduction in chronic inflammation .

Dosage Effects in Animal Models

The effects of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine vary with different dosages in animal models. At low doses, it effectively reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

4-[(E)-2-phenylethenyl]pyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, it can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, 4-[(E)-2-phenylethenyl]pyrimidin-2-amine is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects . The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine plays a crucial role in its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules involved in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TCN 238 involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired chemical properties. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions and purification processes .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous purification steps to remove any impurities. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

TCN 238 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VU0155041: Ein weiterer positiver allosterischer Modulator des metabotropen Glutamatrezeptors 4.

LY 541850: Ein selektiver Modulator des metabotropen Glutamatrezeptors 4.

Harmine hydrochloride: Eine Verbindung mit ähnlichen modulierenden Wirkungen auf den metabotropen Glutamatrezeptor 4

Einzigartigkeit

TCN 238 ist einzigartig aufgrund seiner hohen Selektivität für den metabotropen Glutamatrezeptor 4 gegenüber anderen Rezeptoren, wie dem metabotropen Glutamatrezeptor 5. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifischen Wirkungen der Modulation des metabotropen Glutamatrezeptors 4 ohne Off-Target-Effekte zu untersuchen .

Eigenschaften

IUPAC Name |

4-[(E)-2-phenylethenyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUXNUNUGIHCPA-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677236 | |

| Record name | 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125404-04-8 | |

| Record name | 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)